
2,3,3-Trimethylindolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethylindolin-1-amine is an indole derivative with the molecular formula C11H13N. It is a clear yellow to red-brown liquid that is soluble in chloroform, toluene, or dichlorobenzene . This compound is used as a reactant in organic synthesis reactions and has applications in the preparation of cyanine dyes and other imaging agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylindolin-1-amine can be synthesized through various methods. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . The reaction typically requires methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,3-Trimethylindolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted indole derivatives.
Aplicaciones Científicas De Investigación
2,3,3-Trimethylindolin-1-amine has several scientific research applications:
Chemistry: It is used in the synthesis of cyanine dyes, which are important for imaging and sensing applications.
Medicine: Research explores its potential in developing imaging agents for medical diagnostics.
Industry: It is employed in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trimethylindolin-1-amine involves its interaction with molecular targets and pathways. In the case of chromogenic anion sensors, the compound undergoes chromogenic changes upon binding with specific anions, leading to detectable color changes . The exact molecular targets and pathways depend on the specific application and the nature of the interaction.
Comparación Con Compuestos Similares
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,2-Trimethylbenz[e]indole
Comparison: 2,3,3-Trimethylindolin-1-amine is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in the synthesis of cyanine dyes and chromogenic sensors. Its solubility in various solvents and its ability to undergo multiple types of reactions make it a versatile compound in organic synthesis .
Propiedades
Número CAS |
119094-83-6 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2,3,3-trimethyl-2H-indol-1-amine |
InChI |
InChI=1S/C11H16N2/c1-8-11(2,3)9-6-4-5-7-10(9)13(8)12/h4-8H,12H2,1-3H3 |
Clave InChI |
WEXZHVIBOVOVKI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=CC=CC=C2N1N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

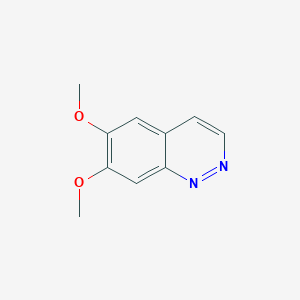
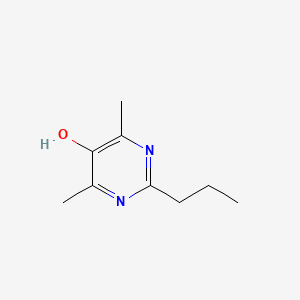

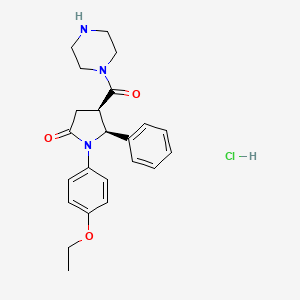

![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)

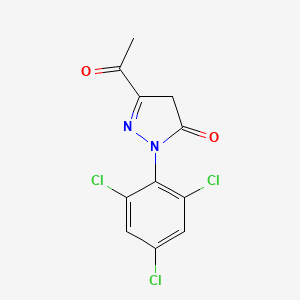
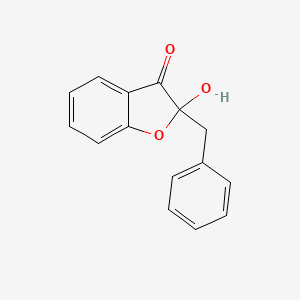
![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)

